1-Boc-3-methylpyrazole-4-boronic acid pinacol ester

Beschreibung

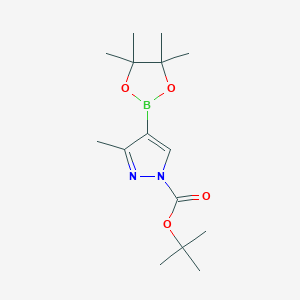

1-Boc-3-methylpyrazole-4-boronic acid pinacol ester (CAS: 1009071-34-4; MFCD12407274) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials. The compound features a pyrazole core substituted with a tert-butoxycarbonyl (Boc) group at the 1-position, a methyl group at the 3-position, and a pinacol-protected boronate ester at the 4-position (Figure 1). This structure enhances stability and solubility in organic solvents, making it a versatile intermediate in medicinal chemistry .

Eigenschaften

IUPAC Name |

tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)9-18(17-10)12(19)20-13(2,3)4/h9H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZGWEHXOJJYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known to be used as a reagent in the preparation of various compounds, which then interact with specific targets.

Mode of Action

1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a boronic acid derivative used as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, it participates in transmetalation, a process where it transfers its boron group to a palladium catalyst.

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is part of larger biochemical pathways in the synthesis of various organic compounds.

Result of Action

As a reagent, this compound itself does not have direct molecular or cellular effects. Instead, it contributes to the synthesis of various compounds. For instance, it’s used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer.

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s known that pinacol boronic esters can be converted to different salts under certain conditions. .

Biologische Aktivität

1-Boc-3-Methylpyrazole-4-boronic acid pinacol ester (CAS No. 1009071-34-4) is a boron-containing compound that has garnered attention for its potential biological activities. Boronic acids and their derivatives have been recognized for various medicinal applications, including anticancer, antibacterial, and antiviral properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

The chemical structure and properties of this compound are essential for understanding its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C10H17BN2O2 |

| Molecular Weight | 208.07 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 308.3 ± 15.0 °C at 760 mmHg |

| Melting Point | 59-64 °C |

| Flash Point | 140.3 ± 20.4 °C |

The mechanism of action for boronic acid derivatives often involves reversible covalent bonding with diols in biological systems, which can influence enzyme activity and receptor interactions. This property allows boronic acids to act as inhibitors or modulators of various biological pathways.

Anticancer Activity

Research indicates that compounds containing boron, such as this compound, have shown promising anticancer properties. A study demonstrated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

In Vitro Studies:

The cytotoxic effects were evaluated using the MTT assay on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 21.74 |

| PC-3 | 13.62 |

These results indicate a significant potential for this compound in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been investigated. A study focusing on various derivatives showed that certain substitutions enhance their efficacy against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Compound | MIC (µg/mL) |

|---|---|

| Target Compound | 600 |

| Control Compound A | 500 |

| Control Compound B | 750 |

This data suggests that modifications to the pyrazole structure can influence antimicrobial potency.

Antioxidant Activity

Antioxidant capacity was assessed using the DPPH radical scavenging assay, revealing that the compound exhibits significant free radical scavenging activity:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 25 | 32.0 |

| 50 | 56.7 |

| 100 | 76.0 |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal highlighted the effectiveness of boronic acid derivatives in targeting cancer cell lines. The study found that compounds with electron-withdrawing groups significantly enhanced anticancer activity compared to their counterparts without such groups.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial effects of various indole derivatives against common bacterial strains. The findings indicated that halogen substitutions improved the antimicrobial activity of the tested compounds compared to non-substituted versions.

Wissenschaftliche Forschungsanwendungen

1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a chemical compound with the molecular formula C15H25BN2O4 and a molecular weight of 308.18 . It is also known by several synonyms, including tert-Butyl 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate and 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic Acid tert-Butyl Ester .

General Information

Applications

The primary application of this compound is as a building block in chemical synthesis . Boronic acids and their derivatives are useful in medicinal chemistry for their anticancer, antibacterial, and antiviral activities, and they can also be used as sensors and delivery systems .

One major application of boronic acid derivatives is in Suzuki-Miyaura cross-coupling reactions, which are used extensively in organic chemistry, polymer science, and the pharmaceutical industry .

While the search results do not provide specific case studies or data tables for this compound, they do point to the broader utility of boronic acid pinacol esters in various chemical applications . Other related compounds include:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Position : The placement of the boronate group (4-position vs. 3-position) significantly affects reactivity. For example, 1-Boc-4-methylpyrazole-3-boronic acid pinacol ester exhibits lower solubility in polar solvents compared to the 4-boronate analog .

- Boc Protection : The Boc group in this compound improves stability under basic conditions, a feature absent in 1-methyl or 1-ethyl analogs .

- Steric Effects : 1,3-Dimethyl analogs show reduced cross-coupling efficiency due to steric hindrance around the boronate group .

Solubility and Stability

Table 2: Solubility and Stability Data

Key Findings :

Reactivity in Cross-Coupling Reactions

Table 3: Suzuki-Miyaura Coupling Efficiency

Key Insights :

- The target compound achieves high yields (92%) with low Pd loading (2%), outperforming 1-methyl analogs due to optimized electronic and steric profiles .

Vorbereitungsmethoden

Synthesis from 1-Boc-4-Halogenopyrazole

This method involves reacting 1-Boc-4-halogenopyrazole with pinacol diboron in a solvent, using a palladium catalyst and a base.

- 1-Boc-4-halogenopyrazole (Halogen = I or Br)

- Pinacol diboron

- Palladium catalyst: $$1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride

- Base: Potassium acetate or Sodium acetate

- Solvent: Ethanol or Isopropanol

- Temperature: Reflux

- Reaction time: 16 hours

Mix 1-Boc-4-bromopyrazole (24.7 g, 0.1 mol), pinacol diboron (25.4 g, 0.1 mol), and $$1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride (0.74 g, 0.001 mol), and potassium acetate (19.6 g, 0.2 mol) in 200 ml of solvent.

Remove oxygen under reduced pressure and heat the mixture to reflux under nitrogen protection.

React for 16 hours, monitoring the reaction progress by TLC.

Filter the mixture and evaporate the solvent under reduced pressure.

Extract the residue with petroleum ether and purify to obtain 1-Boc-4-pyrazoleboronic acid pinacol ester.

Synthesis from Pyrazole via Halogenation, Protection, and Borylation

This multi-step method starts from pyrazole and involves sequential halogenation, nitrogen protection with a Boc group, and finally, borylation.

Step 1: Halogenation of Pyrazole

React pyrazole with iodine and hydrogen peroxide in ethanol.

Add iodine in batches to a stirred solution of pyrazole in ethanol, followed by the dropwise addition of hydrogen peroxide.

Maintain the temperature below 70°C during the addition of hydrogen peroxide.

Add saturated aqueous solution of sodium bisulfite until the iodine color fades, then add solid sodium bicarbonate to adjust the pH to 8.

Filter the resulting white solid, wash, and dry to obtain 4-iodopyrazole.

Step 2: Protection of 4-Iodopyrazole

- React 4-iodopyrazole with di-tert-butyl dicarbonate ((Boc)2O) to introduce the Boc protecting group on the pyrazole nitrogen.

Step 3: Borylation

- Use the 1-Boc-4-iodopyrazole in a Grignard reagent exchange method, using BE001 (sec-propyl tetramethyl ethylene ketone boric acid ester) as the borane reagent, to obtain the final product.

Analytical Methods

The synthesized this compound can be characterized using several analytical techniques:

NMR Spectroscopy: 1H NMR and 13C NMR are used to confirm the structure and purity of the compound by observing characteristic peaks corresponding to the different protons and carbons in the molecule.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compound.

Infrared Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as B-O, C=O, and N-H bonds.

X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography provides definitive structural confirmation.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for characterizing 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : The Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm, while the pyrazole ring protons resonate between δ 6.5–7.5 ppm. The pinacol methyl groups show peaks at δ 1.2–1.3 ppm .

- 11B NMR : A characteristic peak for the boronic ester appears around δ 30–35 ppm, confirming intact boronate functionality .

- IR Spectroscopy : The Boc carbonyl (C=O) stretch is observed at ~1680–1720 cm⁻¹, and B-O vibrations from the pinacol ester appear at ~1350–1400 cm⁻¹ .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]+ should match the calculated mass (e.g., C16H27BN2O4: 322.22 g/mol) .

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Protect 3-methylpyrazole-4-boronic acid with Boc anhydride in THF using DMAP as a catalyst (yield: 85–90%) .

- Step 2 : React the Boc-protected intermediate with pinacol via a boronate esterification in refluxing toluene (yield: 75–80%) .

- Critical Conditions : Use anhydrous solvents (THF, toluene) and inert atmospheres (N2/Ar) to prevent hydrolysis. Pd-catalyzed steps require precise ligand selection (e.g., Pd(dppf)Cl2 for Suzuki couplings) .

Advanced Research Questions

Q. How can researchers optimize the stability of this boronic ester in aqueous or protic reaction systems?

- Methodological Answer :

- Anhydrous Solvents : Use dry DMF or THF with molecular sieves to minimize hydrolysis .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the boronate .

- Coordination Stabilizers : Add ligands like 1,2-diols (e.g., pinacol itself) to compete with water for boron coordination .

- Monitoring : Track boronate integrity via 11B NMR or HPLC-MS during reaction optimization .

Q. What strategies resolve low yields in Suzuki-Miyaura cross-couplings involving this compound?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)2 with XPhos vs. Pd(dppf)Cl2. shows Pd(dppf)Cl2 improves yields (69–94%) in similar dihydropyridine systems .

- Base Selection : Use K3PO4 (higher solubility in THF/water mixtures) instead of Na2CO3 to enhance transmetallation .

- Temperature Gradients : Optimize between 80–110°C (higher temps for electron-deficient aryl halides) .

- Ligand Effects : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the Boc group .

Q. How does the Boc group influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer :

- Steric Effects : The Boc group directs electrophilic substitutions (e.g., nitration) to the less hindered C-5 position of the pyrazole ring .

- Deprotection Protocols : Use TFA in DCM (1:1 v/v) to remove Boc without degrading the boronate. Monitor via TLC (Rf shift post-deprotection) .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies in reported reaction yields when using different Pd catalysts?

- Methodological Answer :

- Systematic Comparison : Replicate reactions with Pd(OAc)2/XPhos vs. Pd(dppf)Cl2 under identical conditions (solvent, base, temperature).

- Byproduct Analysis : Use LC-MS to identify decomposition products (e.g., deboronation or Boc cleavage) .

- Kinetic Studies : Track reaction progress via in situ NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Applications in Advanced Systems

Q. Can this compound be applied to synthesize covalent organic frameworks (COFs) or porous materials?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.